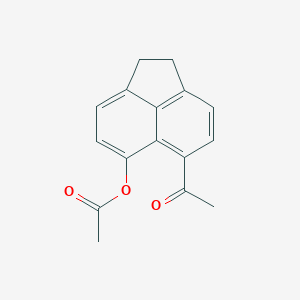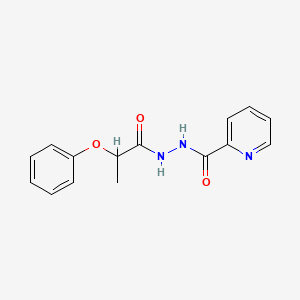
6-Acetyl-1,2-dihydroacenaphthylen-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-1,2-dihydroacenaphthylen-5-yl acetate: , also known by its systematic name 1-[6-(6-acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone , is a chemical compound with the molecular formula C14H12O2. It has a molecular weight of 212.24 g/mol . This compound belongs to the class of acenaphthylene derivatives and exhibits interesting properties due to its unique structure.
Preparation Methods
Industrial Production: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers .
Chemical Reactions Analysis
6-Acetyl-1,2-dihydroacenaphthylen-5-yl acetate can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: May be reduced to yield different derivatives.
Substitution: Reacts with nucleophiles or electrophiles, resulting in substitution products.
Common reagents and conditions depend on the specific reaction type and desired outcome. Researchers would need to explore literature or conduct experimental studies to determine optimal conditions.
Scientific Research Applications
Chemistry::
Building Block: Researchers can use this compound as a building block for the synthesis of more complex molecules.
Functional Group Manipulation: Its acetyl group allows for further functionalization.
Biological Studies: Investigate its interactions with biological systems.
Drug Discovery: Explore its potential as a lead compound for drug development.
Materials Science: Investigate its use in materials, coatings, or polymers.
Mechanism of Action
The specific mechanism of action for 6-Acetyl-1,2-dihydroacenaphthylen-5-yl acetate remains unknown. Researchers would need to study its effects on relevant molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related acenaphthylene derivatives. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(6-acetyl-1,2-dihydroacenaphthylen-5-yl) acetate |
InChI |
InChI=1S/C16H14O3/c1-9(17)13-7-5-11-3-4-12-6-8-14(19-10(2)18)16(13)15(11)12/h5-8H,3-4H2,1-2H3 |
InChI Key |
CCFAEGYRRBZQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)
![diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)
![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)
![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)

![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
![Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)
